molecular formula C18H19NO4 B12119165 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12119165
M. Wt: 313.3 g/mol
InChI Key: VOXUBUHGKJTLMG-UHFFFAOYSA-N
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Description

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an ethyl-substituted phenyl group attached to an amino group, which is further connected to a dimethoxy-substituted benzofuran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as 2-ethylphenylamine.

    Final Assembly: The final compound is obtained by coupling the amino-substituted benzofuran with the dimethoxy-substituted benzofuran under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring or the phenyl ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like acyl chlorides for acylation.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-ethylphenyl)amino]nicotinic acid: Similar structure with a nicotinic acid moiety instead of a benzofuran ring.

    Diethyl [(3,5-dichloro-2-methoxyphenyl)(3-ethylphenyl)amino]methylphosphonate: Contains a similar ethylphenylamino group but with different substituents and a phosphonate group.

Uniqueness

3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific combination of a benzofuran ring with dimethoxy and ethylphenylamino substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-(2-ethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H19NO4/c1-4-11-7-5-6-8-13(11)19-17-12-9-10-14(21-2)16(22-3)15(12)18(20)23-17/h5-10,17,19H,4H2,1-3H3

InChI Key

VOXUBUHGKJTLMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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